molecular formula C20H21N3O2S B2437882 N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034305-88-7

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2437882
CAS No.: 2034305-88-7
M. Wt: 367.47
InChI Key: JUIVPONEBBCIOD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the benzamide linkage: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can occur at the benzamide linkage or the benzo[d]thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., bromine, chlorine) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-(4-methylpiperidin-1-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(4-ethoxypiperidin-1-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide

Comparison

Compared to its analogs, N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide may exhibit unique properties due to the presence of the methoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy or selectivity in certain applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-16-10-12-23(13-11-16)15-8-6-14(7-9-15)19(24)22-20-21-17-4-2-3-5-18(17)26-20/h2-9,16H,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIVPONEBBCIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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